molecular formula C17H16N2O3 B11073165 4-(3,4-Dimethoxyphenyl)-3-phenyl-1,2-oxazol-5-amine

4-(3,4-Dimethoxyphenyl)-3-phenyl-1,2-oxazol-5-amine

Cat. No.: B11073165
M. Wt: 296.32 g/mol
InChI Key: QUOKUCMYLUIETP-UHFFFAOYSA-N
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Description

  • Preparation Methods

      Synthetic Routes: One of the earliest syntheses of DMPEA (then referred to as “homoveratrylamine”) was reported by Pictet and Finkelstein. They synthesized it in a multi-step sequence starting from vanillin. A similar sequence was later reported by Buck and Perkin.

      Industrial Production: Unfortunately, specific industrial production methods for DMPEA are not widely documented. research laboratories can synthesize it using established chemical routes.

  • Chemical Reactions Analysis

      Reactivity: DMPEA can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The major products depend on the specific reaction conditions and reagents used.

  • Scientific Research Applications

      Chemistry: DMPEA serves as a precursor in the synthesis of other compounds, such as Bevantolol.

      Biology and Medicine: While DMPEA’s direct biological effects are not extensively studied, it occurs naturally alongside mescaline in cacti species like San Pedro and Peruvian Torch.

      Industry: Its industrial applications are limited due to its natural occurrence and lack of widespread use.

  • Mechanism of Action

    • The exact mechanism by which DMPEA exerts its effects remains unclear. its structural similarity to dopamine suggests potential interactions with dopamine receptors or other related pathways.
  • Comparison with Similar Compounds

      Similar Compounds:

    Properties

    Molecular Formula

    C17H16N2O3

    Molecular Weight

    296.32 g/mol

    IUPAC Name

    4-(3,4-dimethoxyphenyl)-3-phenyl-1,2-oxazol-5-amine

    InChI

    InChI=1S/C17H16N2O3/c1-20-13-9-8-12(10-14(13)21-2)15-16(19-22-17(15)18)11-6-4-3-5-7-11/h3-10H,18H2,1-2H3

    InChI Key

    QUOKUCMYLUIETP-UHFFFAOYSA-N

    Canonical SMILES

    COC1=C(C=C(C=C1)C2=C(ON=C2C3=CC=CC=C3)N)OC

    Origin of Product

    United States

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